CHNQD-01255

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C23H29NO6 |

|---|---|

分子量 |

415.5 g/mol |

IUPAC 名称 |

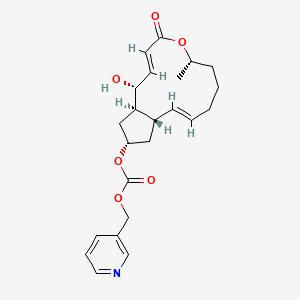

[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate |

InChI |

InChI=1S/C23H29NO6/c1-16-6-3-2-4-8-18-12-19(13-20(18)21(25)9-10-22(26)29-16)30-23(27)28-15-17-7-5-11-24-14-17/h4-5,7-11,14,16,18-21,25H,2-3,6,12-13,15H2,1H3/b8-4+,10-9+/t16-,18+,19-,20+,21+/m0/s1 |

InChI 键 |

NIVPCXURXHMJGN-CIEKVUGRSA-N |

手性 SMILES |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)OC(=O)OCC3=CN=CC=C3 |

规范 SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)OCC3=CN=CC=C3 |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of CHNQD-01255: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural product Brefeldin A (BFA). It has demonstrated significant anti-hepatocellular carcinoma (HCC) efficacy. The core mechanism of this compound lies in its conversion to BFA, a potent and well-characterized inhibitor of ADP-ribosylation factor (Arf) guanine nucleotide-exchange factors (GEFs). This inhibition disrupts vesicular trafficking and protein secretion by targeting the Golgi apparatus, ultimately leading to cancer cell death. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Arf-GEFs

This compound is designed as a more soluble and less toxic precursor to Brefeldin A. In vivo, it is rapidly converted to BFA. BFA's primary molecular target is a subset of Arf-GEFs that contain a catalytic Sec7 domain.

The mechanism of inhibition is non-competitive. BFA does not bind to the active site of the Arf-GEF or to Arf-GDP alone. Instead, it stabilizes a transient, abortive complex formed between Arf-GDP and the Sec7 domain of the GEF.[1] This stabilization prevents the exchange of GDP for GTP on the Arf protein, effectively locking Arf in its inactive, GDP-bound state.

The consequences of Arf inactivation are profound for cellular function:

-

Disruption of the Golgi Apparatus: Activated, GTP-bound Arf is essential for the recruitment of coat proteins (like COPI) to Golgi membranes, a critical step in the formation of transport vesicles. By preventing Arf activation, BFA blocks the assembly of these coats, leading to a rapid and reversible collapse of the Golgi complex into the endoplasmic reticulum (ER).

-

Inhibition of Protein Secretion: The disruption of the Golgi apparatus halts the anterograde transport of proteins from the ER to the cell surface. This blockage of the secretory pathway is a key factor in the cytotoxic effects of BFA against cancer cells, which often have high rates of protein synthesis and secretion.

Signaling Pathway

The following diagram illustrates the inhibitory effect of Brefeldin A (the active form of this compound) on the Arf activation cycle.

Quantitative Analysis of In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative activity in hepatocellular carcinoma cell lines and significant tumor growth inhibition in a xenograft mouse model.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 0.1 |

| BEL-7402 | Hepatocellular Carcinoma | 0.07 |

Data from MedChemExpress product page for this compound.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in HepG2 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI, %) |

| This compound | 45 | Oral (p.o.) | 61.0 |

Data from Jiang et al., 2022.

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value |

| Bioavailability (F%) | 18.96 |

| Maximum Tolerated Dose (MTD, p.o.) | > 750 mg/kg |

Data from Jiang et al., 2022.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of human hepatocellular carcinoma cell lines.

Materials:

-

HepG2 and BEL-7402 cell lines

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium.

-

Incubation: The plates are incubated for 24 hours to allow for cell attachment.

-

Drug Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). 100 µL of the diluted compound is added to the respective wells. A vehicle control (DMSO) is also included.

-

Incubation: The treated plates are incubated for 72 hours.

-

CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human hepatocellular carcinoma xenograft mouse model.

Materials:

-

Female BALB/c nude mice (4-6 weeks old)

-

HepG2 cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

-

Calipers

Protocol:

-

Tumor Cell Implantation: HepG2 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the right flank of each mouse.

-

Tumor Growth: The tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

-

Randomization: The mice are randomly assigned to a vehicle control group and a this compound treatment group (n=6-8 mice per group).

-

Drug Administration: this compound is administered orally (p.o.) once daily at a dose of 45 mg/kg for 21 consecutive days. The vehicle control group receives the same volume of the vehicle solution.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers. The tumor volume is calculated using the formula: Volume = (length x width²) / 2.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Experimental Workflow Diagram

Conclusion

This compound represents a promising therapeutic candidate for hepatocellular carcinoma. Its mechanism of action, through the in vivo conversion to Brefeldin A and subsequent inhibition of Arf-GEFs, is well-defined and leads to potent anti-cancer effects. The prodrug strategy has successfully improved the pharmacokinetic profile and reduced the toxicity of BFA, making this compound a viable candidate for further clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound and its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CHNQD-01255: An Arf-GEFs Inhibitor Prodrug

This technical guide provides a comprehensive overview of this compound, an orally active prodrug of the natural Arf-GEFs inhibitor, Brefeldin A (BFA). This compound has been developed to overcome the pharmacological limitations of BFA, demonstrating potent anti-hepatocellular carcinoma (HCC) efficacy with an improved safety and pharmacokinetic profile.

Core Concepts

This compound is designed as a more soluble and less toxic precursor to BFA.[1][2] In vivo, it undergoes rapid conversion to BFA, its active metabolite.[1][2] BFA exerts its biological effects by inhibiting a subset of ADP-ribosylation factor (Arf) guanine nucleotide exchange factors (GEFs).[2][3] This inhibition disrupts intracellular vesicle trafficking, a process often dysregulated in cancer, leading to anti-proliferative and pro-apoptotic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its efficacy and improved pharmacological properties compared to BFA.

Table 1: In Vitro Anti-proliferative Activity of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | IC50 (µM) | Incubation Time (h) |

| HepG2 | 0.1 | 72 |

| BEL-7402 | 0.07 | 72 |

Data sourced from MedChemExpress.[4]

Table 2: In Vivo Anti-tumor Efficacy of this compound in a HepG2 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) % |

| This compound | 45 | p.o. | 61.0 |

| This compound | 15 | p.o. | Not specified |

| This compound | 5 | p.o. | Not specified |

| BFA | 15 | p.o. | Less than this compound at 45 mg/kg |

| This compound | 10 | i.p. | 36.6 |

| This compound | Not specified | i.p. | 48.3 |

Data compiled from publicly available research.[1][2][4]

Table 3: Pharmacokinetic and Safety Profile of this compound

| Parameter | Value | Species |

| Bioavailability (F%) of BFA from this compound | 18.96 | Not specified |

| Maximum Tolerated Dose (MTD) (p.o.) | > 750 mg/kg | Mice |

| Maximum Tolerated Dose (MTD) (i.p.) | > 100 mg/kg | Mice |

| Aqueous Solubility | 15-20 mg/mL | Not specified |

This data highlights the improved safety and solubility of this compound compared to BFA (MTD < 506 mg/kg).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on this compound studies.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound on HCC cell lines.

Materials:

-

HepG2 and BEL-7402 cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HepG2 or BEL-7402 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 1 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Hepatocellular Carcinoma Xenograft Model in Mice

This protocol describes the in vivo assessment of this compound's anti-tumor efficacy.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

HepG2 cells

-

Matrigel

-

This compound

-

Vehicle solution

-

Calipers

Procedure:

-

Harvest HepG2 cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the dosing solutions of this compound and the vehicle control.

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) daily at the specified doses (e.g., 5, 15, 45 mg/kg for p.o.) for 21 consecutive days. The control group receives the vehicle.

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Calculate the Tumor Growth Inhibition (TGI) % using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] × 100.

Visualizations

The following diagrams illustrate the key pathways and mechanisms associated with this compound.

References

- 1. A single class of ARF GTPase activated by several pathway-specific ARF-GEFs regulates essential membrane traffic in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arf, Sec7 and Brefeldin A: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors | Biochemical Society Transactions | Portland Press [portlandpress.com]

- 3. Arf, Sec7 and Brefeldin A: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Role of CHNQD-01255 in Hepatocellular Carcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages of the disease. The development of novel, targeted therapies is crucial for improving patient outcomes. CHNQD-01255 has emerged as a promising investigational compound in HCC research. It is a prodrug of the natural product Brefeldin A (BFA), a known inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

This compound was strategically designed to overcome the pharmacological limitations of BFA, such as poor solubility, significant toxicity, and a short half-life. As a prodrug, this compound exhibits improved aqueous solubility and a superior safety profile, while efficiently converting to the active compound BFA in vivo.[1] This conversion allows for sustained plasma exposure and enhanced bioavailability of BFA, making this compound a more viable candidate for clinical development.[1]

Core Mechanism of Action

This compound exerts its anti-cancer effects through its active form, Brefeldin A, which functions as a potent inhibitor of Arf-GEFs.[1] These enzymes are crucial for the activation of Arf GTPases, which are key regulators of various cellular processes, including membrane trafficking and signal transduction.

The primary target of BFA is the Golgi apparatus, where it disrupts the vesicular transport system by inhibiting the activation of Arf proteins. This leads to a blockage of protein secretion from the endoplasmic reticulum (ER) to the Golgi, causing an accumulation of unfolded proteins in the ER lumen and inducing significant ER stress. In cancer cells, this sustained ER stress can trigger apoptotic cell death.

Signaling Pathways Modulated by this compound (via Brefeldin A) in HCC

The inhibition of Arf-GEFs by the active form of this compound initiates a cascade of downstream signaling events, culminating in apoptosis and cell cycle arrest in hepatocellular carcinoma cells. The primary pathway implicated is the ER stress-mediated apoptotic pathway.

Endoplasmic Reticulum Stress-Induced Apoptosis

In HepG2, a human HCC cell line, BFA has been shown to induce apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP signaling pathway. The accumulation of unfolded proteins in the ER, due to the BFA-induced blockage of protein transport, activates the ER transmembrane protein kinase PERK. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4 upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), a key mediator of ER stress-induced apoptosis.

Quantitative Data Summary

The development of this compound as a prodrug has led to significant improvements in its pharmacological properties compared to its active counterpart, Brefeldin A. The following tables summarize the key quantitative data from preclinical studies.

| Parameter | Value | Reference |

| Aqueous Solubility | 15-20 mg/mL | [1] |

| Bioavailability of BFA | F = 18.96% | [1] |

| Maximum Tolerated Dose (MTD) - Oral | > 750 mg/kg (vs. < 506 mg/kg for BFA) | [1] |

| Treatment Group (HepG2 Xenograft Model) | Administration Route | Dose | Tumor Growth Inhibition (TGI) | Reference |

| This compound | Oral (p.o.) | 45 mg/kg | 61.0% | [1] |

| BFA | Oral (p.o.) | 15 mg/kg | Less than this compound | [1] |

| This compound | Intraperitoneal (i.p.) | 1 mg/kg | 36.6% | [1] |

| This compound | Intraperitoneal (i.p.) | 9 mg/kg | 48.3% | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound and Brefeldin A in hepatocellular carcinoma models.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate HepG2 or other HCC cells in 96-well plates at a density of 1 x 105 cells/well in 0.2 mL of complete medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound or BFA. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 200 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate for 4-7 hours. Then, add 1 mL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the optical density at 595 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Seed and treat HCC cells with the compound of interest as described for the cell viability assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1x binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, BAX, Bcl-2, CHOP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Model of Hepatocellular Carcinoma

This model assesses the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human HCC cells (e.g., HepG2) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, BFA, or a vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule and dose.

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

This compound represents a significant advancement in the development of Arf-GEF inhibitors for the treatment of hepatocellular carcinoma. Its prodrug design successfully addresses the limitations of its active form, Brefeldin A, leading to improved pharmacological properties and potent anti-tumor efficacy in vivo. The primary mechanism of action involves the induction of ER stress and subsequent apoptosis through the PERK-eIF2α-ATF4-CHOP signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

In-Depth Technical Guide: Discovery and Synthesis of CHNQD-01255

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active prodrug of the natural product Brefeldin A (BFA). BFA is a well-documented inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs) with potent anti-cancer properties, particularly against hepatocellular carcinoma (HCC). However, the clinical development of BFA has been hampered by its poor aqueous solubility, significant toxicity, and short biological half-life. This compound was rationally designed as a carbonate derivative of BFA to overcome these limitations. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Discovery and Rationale

The discovery of this compound was rooted in a prodrug strategy aimed at improving the druggability of Brefeldin A. By temporarily masking one of the hydroxyl groups of BFA as a carbonate ester, the resulting compound, this compound, exhibits significantly improved aqueous solubility and a more favorable pharmacokinetic profile. In vivo, this compound is rapidly converted back to the active parent compound, BFA, concentrating its therapeutic action at the target site while mitigating systemic toxicity. A series of BFA prodrugs were synthesized, including esters, carbamates, and carbonates, with this compound (designated as compound 16 in the primary literature) emerging as the lead candidate due to its superior overall properties.[1]

Quantitative Data Summary

The biological activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-proliferative Activity

| Cell Line | Compound | IC₅₀ (μM) |

| HepG2 (Human Hepatocellular Carcinoma) | This compound | 0.1 |

| BEL-7402 (Human Hepatocellular Carcinoma) | This compound | 0.07 |

Data from cell proliferation assays after 72 hours of exposure.[2]

Table 2: In Vivo Anti-tumor Efficacy in HepG2 Xenograft Model

| Compound | Administration Route | Dosage | Tumor Growth Inhibition (TGI) % |

| This compound | Oral (p.o.) | 45 mg/kg | 61.0% |

| This compound | Intraperitoneal (i.p.) | 5 mg/kg | 36.6% |

| This compound | Intraperitoneal (i.p.) | 15 mg/kg | 48.3% |

Data from studies in HepG2 tumor-bearing xenograft mice treated daily for 21 consecutive days.[2]

Table 3: Pharmacokinetic and Safety Profile

| Parameter | This compound | Brefeldin A |

| Aqueous Solubility | 15-20 mg/mL | Poor |

| Bioavailability (F) | 18.96% | Not reported |

| Maximum Tolerated Dose (MTD, p.o.) | > 750 mg/kg | < 506 mg/kg |

Pharmacokinetic data obtained after oral administration. Safety profile determined in mice.[1][3][4]

Mechanism of Action: Inhibition of the Arf Signaling Pathway

This compound acts as a prodrug, releasing Brefeldin A, which is the active inhibitor of Arf-GEFs. Arf proteins are small GTPases that play a crucial role in vesicular trafficking within the cell, particularly in the Golgi apparatus. Arf-GEFs, containing a catalytic Sec7 domain, facilitate the exchange of GDP for GTP on Arf proteins, leading to their activation.

Brefeldin A functions as an uncompetitive inhibitor. It does not bind to Arf-GDP or the Arf-GEF alone. Instead, it targets and stabilizes the transient, low-affinity complex formed between Arf-GDP and the Sec7 domain of the Arf-GEF. By binding to the interface of this complex, BFA traps it in an abortive state, preventing the dissociation of GDP and subsequent binding of GTP. This "interfacial inhibition" effectively blocks the activation of Arf1, leading to a cascade of downstream effects, including the disruption of the Golgi apparatus and inhibition of protein secretion, which ultimately contributes to apoptosis in cancer cells.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward esterification reaction between Brefeldin A and a suitable carbonate precursor. The following is a representative protocol based on the synthesis of related Brefeldin A derivatives.

Materials:

-

Brefeldin A (BFA)

-

Appropriate chloroformate reagent (e.g., methyl chloroformate)

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of Brefeldin A (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP, catalytic amount) and triethylamine (TEA, 1.5 eq).

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add the corresponding chloroformate reagent (1.2 eq) dropwise to the solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield this compound as a pure compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Proliferation Assay

The anti-proliferative activity of this compound against hepatocellular carcinoma cell lines (HepG2, BEL-7402) can be determined using a standard MTT or CellTiter-Glo® assay.

Materials:

-

HepG2 and BEL-7402 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed HepG2 or BEL-7402 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Viability Measurement (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound represents a successful application of a prodrug strategy to enhance the therapeutic potential of the natural product Brefeldin A. By improving its physicochemical and pharmacokinetic properties, this compound has demonstrated potent anti-hepatocellular carcinoma efficacy in both in vitro and in vivo models, coupled with a superior safety profile compared to its parent compound. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this promising anti-cancer agent.

References

- 1. Synthesis and biological properties of novel brefeldin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of brefeldin A sulfide derivatives as prodrug candidates with enhanced aqueous solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthesis of brefeldin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pharmacokinetics of CHNQD-01255

Document ID: TGPK-CHNQD01255-202511 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Introduction

CHNQD-01255 is an investigational, orally active prodrug designed to overcome the therapeutic limitations of Brefeldin A (BFA), a natural inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs).[1][2] BFA has shown efficacy against hepatocellular carcinoma (HCC), but its development has been hampered by poor aqueous solubility, significant toxicity, and a short biological half-life.[1][2]

This compound was developed to improve these properties. As a prodrug, it is rapidly converted to the active compound, BFA, in vivo. This strategy aims to enhance the plasma exposure, prolong the half-life, and improve the oral bioavailability of BFA, thereby creating a safer and more effective anti-HCC therapeutic candidate.[1][2]

Pharmacokinetic Data

The primary goal of this compound is to effectively deliver Brefeldin A. Therefore, the pharmacokinetic profile of both the prodrug (this compound) and the active metabolite (BFA) were assessed in preclinical mouse models.

Pharmacokinetic Parameters of this compound (Prodrug) in Mice

The following table summarizes the pharmacokinetic parameters for the parent compound, this compound, following oral (p.o.) and intravenous (i.v.) administration.

| Parameter | 45 mg/kg (p.o.) | 10 mg/kg (i.v.) |

| Cmax (ng/mL) | 20.26 | [Data from primary publication required] |

| Tmax (h) | [Data from primary publication required] | [Data from primary publication required] |

| AUC (ng·h/mL) | [Data from primary publication required] | [Data from primary publication required] |

| t½ (h) | 7.35 | [Data from primary publication required] |

| Clearance (CL) | 598245.37 mL/h/kg | 2060.78 mL/h/kg |

| Bioavailability (F%) | 2.26% | - |

| Data sourced from publicly available datasheets. Complete parameters require access to the primary publication. |

Pharmacokinetic Parameters of Brefeldin A (Active Metabolite) in Mice

This table summarizes the key pharmacokinetic parameters of the active drug, BFA, following the oral administration of this compound compared to the administration of BFA itself. The data highlights the significant improvement in BFA's bioavailability achieved through the prodrug approach.

| Parameter | Following 45 mg/kg this compound (p.o.) | Following BFA Administration (p.o.) |

| Cmax (ng/mL) | [Data from primary publication required] | [Data from primary publication required] |

| Tmax (h) | [Data from primary publication required] | [Data from primary publication required] |

| AUC (ng·h/mL) | [Data from primary publication required] | [Data from primary publication required] |

| t½ (h) | Prolonged | Short |

| Bioavailability (F%) | 18.96% | <18.96% |

| The improved bioavailability of BFA (F = 18.96%) is a key finding from the primary research publication by Jiang et al., 2022.[1][2][3] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound and its active metabolite, BFA, in a murine model.

1. Animal Model:

-

Species: Male BALB/c mice (or similar strain), typically 6-8 weeks old.

-

Housing: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Acclimation: A minimum of a 5-day acclimation period is required before study initiation.

-

Fasting: Animals are fasted overnight prior to oral dosing.

2. Dosing and Group Allocation:

-

Groups: Animals are randomized into two main groups: Intravenous (i.v.) and Oral Gavage (p.o.).

-

Intravenous Arm: this compound is formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered as a single bolus dose (e.g., 10 mg/kg) via the tail vein.

-

Oral Arm: this compound is formulated as a suspension or solution and administered as a single dose (e.g., 45 mg/kg) via oral gavage.

3. Sample Collection:

-

Matrix: Whole blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Time Points: A sparse sampling or serial bleeding design is used. Blood samples (approx. 50-100 µL) are collected at predetermined time points, such as:

-

IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Oral: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

-

Processing: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

4. Data Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, F%).

Bioanalytical Method: LC-MS/MS Quantification

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and BFA in mouse plasma.

1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and internal standard (IS) working solution on ice.

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex the mixture for 2 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm for 15 min at 4°C).

-

Transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

2. Chromatographic Conditions:

-

System: UPLC or HPLC system (e.g., Agilent, Waters).

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for this compound, BFA, and the internal standard, ensuring high selectivity and sensitivity.

-

Data Acquisition: Data is acquired and processed using the instrument's proprietary software. A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

Visualizations

Signaling and Prodrug Action Pathway

References

The Biological Targets of CHNQD-01255 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is an investigational anticancer agent that has demonstrated potent efficacy, particularly against hepatocellular carcinoma (HCC). As a prodrug, its therapeutic activity is mediated through its active metabolite, Brefeldin A (BFA), a well-characterized natural product. This technical guide delineates the primary biological targets of this compound in cancer cells, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental validation of its effects. All quantitative data are summarized for clarity, and detailed experimental protocols for key assays are provided.

Primary Biological Target: ADP-Ribosylation Factor Guanine-Nucleotide Exchange Factors (Arf-GEFs)

This compound is designed as a more soluble and bioavailable prodrug of Brefeldin A (BFA).[1][2][3][4] In vivo, this compound undergoes rapid conversion to BFA, which is the active pharmacological agent.[2][3][4] The primary and well-established molecular targets of BFA are a subset of ADP-ribosylation factor (Arf) guanine-nucleotide exchange factors (GEFs).[3]

Specifically, BFA targets the large, BFA-sensitive Arf-GEFs, such as GBF1.[5] These enzymes are crucial for the activation of Arf family GTPases, particularly Arf1. Arf-GEFs catalyze the exchange of GDP for GTP on Arf proteins, a critical step in their activation.[5]

Mechanism of Action and Signaling Pathway

The anticancer activity of this compound, through its conversion to BFA, stems from the inhibition of Arf-GEF activity, which sets off a cascade of events disrupting cellular homeostasis and ultimately leading to apoptosis.

2.1. Inhibition of Arf1 Activation and Vesicular Trafficking

The primary mechanism of BFA is the uncompetitive inhibition of Arf-GEFs.[5] BFA binds to the Arf-GDP-Arf-GEF complex, stabilizing it and preventing the exchange of GDP for GTP.[5] This leads to a depletion of active, GTP-bound Arf1.

Active Arf1-GTP is essential for the recruitment of the COPI (coat protein complex I) to the membranes of the Golgi apparatus.[5] The COPI coat is necessary for the budding of vesicles that mediate protein transport from the Golgi to the endoplasmic reticulum (ER) and within the Golgi cisternae.[5] By preventing COPI recruitment, BFA effectively blocks this vesicular transport.[1][5]

2.2. Golgi Disassembly and Endoplasmic Reticulum Stress

The inhibition of anterograde (ER to Golgi) and intra-Golgi transport, coupled with the continuation of retrograde (Golgi to ER) transport, leads to a dramatic morphological change: the collapse of the Golgi apparatus and the redistribution of its contents into the endoplasmic reticulum.[5][6] This disruption of the secretory pathway results in the accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress.[7]

2.3. Induction of the Unfolded Protein Response (UPR) and Apoptosis

The accumulation of unfolded proteins in the ER triggers a cellular stress response pathway called the Unfolded Protein Response (UPR).[7] The UPR has three main aims: to halt protein translation, degrade misfolded proteins, and increase the production of molecular chaperones to aid in protein folding.[7] However, if ER stress is prolonged and cellular homeostasis cannot be restored, the UPR switches from a pro-survival to a pro-apoptotic signal, leading to programmed cell death.[7] This induction of apoptosis is a key component of the anticancer effect of this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. Design and Characterization of a Natural Arf-GEFs Inhibitor Prodrug this compound with Potent Anti-Hepatocellular Carcinoma Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Brefeldin A - Wikipedia [en.wikipedia.org]

- 6. Brefeldin A causes a microtubule-mediated fusion of the trans-Golgi network and early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unfolded protein response - Wikipedia [en.wikipedia.org]

The Impact of CHNQD-01255 on Vesicle Trafficking Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHNQD-01255 is a novel, orally active small molecule that has demonstrated significant anti-tumor activity, particularly in hepatocellular carcinoma (HCC). Its mechanism of action is rooted in the disruption of fundamental cellular processes, most notably vesicle trafficking. This compound is a prodrug of Brefeldin A (BFA), a well-characterized fungal metabolite known to be a potent and reversible inhibitor of intracellular protein transport. This guide provides an in-depth technical overview of the impact of this compound on vesicle trafficking pathways, with a focus on its molecular target, the resulting cellular phenotypes, and the experimental methodologies used to elucidate these effects.

Introduction to this compound and Vesicle Trafficking

Vesicle trafficking is a complex and essential process in eukaryotic cells, responsible for the transport of proteins and lipids between organelles. This intricate network of transport vesicles, mediated by coat proteins, ensures the proper localization and function of cellular components. Key pathways include the secretory pathway, which moves molecules from the endoplasmic reticulum (ER) to the Golgi apparatus and then to other destinations, and the endocytic pathway, which internalizes substances from the cell surface.

This compound has emerged as a promising anti-cancer agent due to its ability to interfere with these vital trafficking pathways. As a prodrug, this compound is converted in vivo to its active form, Brefeldin A (BFA). BFA's effects on the Golgi apparatus have been extensively studied and provide a clear framework for understanding the cellular impact of this compound.

Mechanism of Action: Targeting Arf-GEFs

The primary molecular target of Brefeldin A is a class of proteins known as ADP-ribosylation factor (Arf) guanine-nucleotide exchange factors (GEFs). Specifically, BFA targets GBF1 (Golgi-specific BFA-resistance factor 1), a key regulator of Arf1 activation at the cis-Golgi.

Arf proteins are small GTPases that act as molecular switches in the regulation of vesicle trafficking. In their active, GTP-bound state, they initiate the recruitment of coat proteins to membranes, a critical step in the formation of transport vesicles. Arf-GEFs, such as GBF1, catalyze the exchange of GDP for GTP, thereby activating Arf proteins.

BFA inhibits Arf-GEFs by trapping them in an abortive complex with Arf-GDP. This prevents the activation of Arf1 and, consequently, blocks the recruitment of the COPI (coat protein complex I) to Golgi membranes. The COPI coat is essential for retrograde transport from the Golgi to the ER and for intra-Golgi transport.

Figure 1: Mechanism of this compound (Brefeldin A) action on Arf1 activation.

Cellular Consequences: Golgi Disassembly and ER Fusion

The inhibition of COPI-mediated vesicle formation by this compound (as BFA) has profound consequences for the morphology and function of the early secretory pathway. The most striking effect is the rapid and reversible disassembly of the Golgi apparatus.

Without the continuous retrograde flow of vesicles from the Golgi to the ER, the Golgi membranes undergo a dramatic redistribution. This process involves the formation of long tubules that extend from the Golgi cisternae and eventually fuse with the endoplasmic reticulum. This results in the formation of a hybrid ER-Golgi compartment, leading to the mislocalization of Golgi-resident proteins into the ER.

This disruption of the secretory pathway leads to the accumulation of newly synthesized proteins in the ER, causing ER stress and activating the unfolded protein response (UPR). Prolonged ER stress can ultimately trigger apoptosis, which is a key contributor to the anti-tumor effects of this compound.

Figure 2: Cellular impact of this compound on the early secretory pathway.

Quantitative Data

The anti-proliferative and anti-tumor effects of this compound have been quantified in various studies. The following tables summarize key data on its efficacy in hepatocellular carcinoma (HCC) models.

| Cell Line | IC50 (µM) | Description |

| HepG2 | 0.1 | Human hepatocellular carcinoma cell line. |

| BEL-7402 | 0.07 | Human hepatocellular carcinoma cell line. |

| Table 1: In Vitro Anti-proliferative Activity of this compound. |

| Xenograft Model | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| HepG2 | Oral (p.o.) | 45 | 61.0 |

| HepG2 | Intraperitoneal (i.p.) | 10 | 36.6 |

| HepG2 | Intraperitoneal (i.p.) | 20 | 48.3 |

| Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models. |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the impact of this compound and Brefeldin A on vesicle trafficking.

Immunofluorescence Staining for Golgi Dispersal

This protocol is used to visualize the effect of this compound on the morphology of the Golgi apparatus.

Materials:

-

Hepatocellular carcinoma cells (e.g., HepG2)

-

Glass coverslips

-

Cell culture medium

-

This compound (or Brefeldin A)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., anti-GM130)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HepG2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (or BFA, typically 1-10 µg/mL) for a specified time course (e.g., 30 minutes, 1 hour, 2 hours). Include an untreated control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (e.g., anti-GM130) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. In untreated cells, the Golgi will appear as a compact, perinuclear structure. In treated cells, the Golgi marker will be dispersed throughout the cytoplasm, consistent with Golgi disassembly.

Protein Secretion Assay

This assay quantifies the inhibition of protein secretion by this compound.

Materials:

-

Cells that secrete a quantifiable protein (e.g., a cell line engineered to secrete alkaline phosphatase, SEAP)

-

Cell culture medium

-

This compound (or Brefeldin A)

-

SEAP assay kit (or ELISA for the specific secreted protein)

-

Plate reader

Procedure:

-

Plate the cells in a 96-well plate and allow them to reach 80-90% confluency.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing different concentrations of this compound (or BFA). Include an untreated control.

-

Incubate the cells for a defined period (e.g., 4 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of the secreted protein (e.g., SEAP) in the supernatant using the appropriate assay kit according to the manufacturer's instructions.

-

Normalize the amount of secreted protein to the total cellular protein content or cell number.

-

A dose-dependent decrease in the amount of secreted protein will indicate inhibition of the secretory pathway.

Figure 3: A typical experimental workflow for studying Golgi dispersal.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-tumor effects through the targeted disruption of vesicle trafficking. By inhibiting Arf-GEFs, its active metabolite, Brefeldin A, prevents the formation of COPI-coated vesicles, leading to the collapse of the Golgi apparatus into the ER. This detailed understanding of its mechanism of action provides a strong rationale for its continued development and offers a valuable tool for researchers studying the intricacies of intracellular transport. The experimental protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in this field.

Preliminary Cytotoxicity Profile of CHNQD-01255: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of CHNQD-01255, an orally active prodrug of the Arf-GEFs inhibitor, Brefeldin A. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the anti-hepatocellular carcinoma efficacy and safety profile of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism and evaluation process.

Quantitative Cytotoxicity and Efficacy Data

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Hepatocellular Carcinoma Cell Lines

| Cell Line | IC₅₀ (µM) | Exposure Time (hours) |

| HepG2 | 0.1 | 72 |

| BEL-7402 | 0.07 | 72 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Anti-tumor Efficacy of this compound in a HepG2 Xenograft Mouse Model

| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) |

| This compound | 45 | Daily for 21 days | 61.0 |

TGI (Tumor Growth Inhibition) is calculated as: (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%.

Table 3: Safety Profile of this compound in Mice

| Administration Route | Maximum Tolerated Dose (MTD) (mg/kg) |

| Oral (p.o.) | > 750 |

| Intraperitoneal (i.p.) | > 100 |

MTD (Maximum Tolerated Dose) is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the cytotoxicity and efficacy of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of hepatocellular carcinoma cell lines.

Materials:

-

HepG2 and BEL-7402 human hepatocellular carcinoma cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve final concentrations ranging from approximately 0 to 1 µM. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the same concentration of DMSO as the treated wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of this compound in a living organism.

Materials:

-

Athymic nude mice (e.g., BALB/c nude)

-

HepG2 cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation: HepG2 cells (approximately 5 x 10⁶ cells in a 1:1 mixture of medium and Matrigel) are subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to a control group and a treatment group.

-

Drug Administration: this compound is administered orally (p.o.) to the treatment group at a dose of 45 mg/kg daily for 21 consecutive days. The control group receives the vehicle solution following the same schedule.

-

Monitoring: Tumor volume and body weight of the mice are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: At the end of the 21-day treatment period, the mice are euthanized, and the tumors are excised and weighed.

-

Data Analysis: The Tumor Growth Inhibition (TGI) is calculated based on the difference in the mean tumor volumes between the treated and control groups.

Maximum Tolerated Dose (MTD) Determination

This study aims to find the highest dose of this compound that can be administered without causing unacceptable side effects.

Materials:

-

Healthy mice (e.g., ICR mice)

-

This compound

-

Appropriate vehicle for oral and intraperitoneal administration

Procedure:

-

Dose Escalation: Mice are divided into several groups, and each group receives a different dose of this compound, administered either orally or intraperitoneally. The doses are escalated in subsequent groups.

-

Observation: The animals are closely monitored for a set period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, behavior, and physical appearance.

-

Endpoint Determination: The MTD is defined as the highest dose that does not result in animal death, a loss of more than 15-20% of body weight, or other severe signs of toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental procedures.

Signaling Pathway of Arf-GEF Inhibition by this compound (Brefeldin A)

Methodological & Application

Application Notes and Protocols: CHNQD-01255 for Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is an orally active, potent inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs) with demonstrated efficacy against hepatocellular carcinoma (HCC).[1][2][3][4] It functions as a prodrug of Brefeldin A (BFA), a well-characterized natural product that disrupts the Golgi complex and protein secretion.[2][3][4] Preclinical xenograft studies have established a dosage range and administration protocol for evaluating the anti-tumor activity of this compound in vivo. These application notes provide a detailed overview of the recommended dosage, experimental protocols, and relevant biological pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo xenograft studies involving this compound.

| Parameter | Value | Species | Tumor Model | Administration Route | Dosing Schedule | Reference |

| Efficacious Dose Range | 5 - 45 mg/kg | Mouse | HepG2 | Oral (p.o.) | Daily for 21 days | [1] |

| Tumor Growth Inhibition (TGI) | 61.0% | Mouse | Not Specified | 45 mg/kg p.o. | Not Specified | [2][3][4] |

| Tumor Growth Inhibition (TGI) | 36.6% | Mouse | Not Specified | i.p. | Daily for 21 days | [1] |

| Tumor Growth Inhibition (TGI) | 48.3% | Mouse | Not Specified | i.p. | Daily for 21 days | [1] |

| Maximum Tolerated Dose (MTD) | > 750 mg/kg | Mouse | Not Specified | Oral (p.o.) | Not Specified | [2][3][4] |

| Maximum Tolerated Dose (MTD) | > 100 mg/kg | Mouse | Not Specified | Intraperitoneal (i.p.) | Not Specified | [1] |

| Bioavailability (F%) of BFA | 18.96% | Not Specified | Not Applicable | Not Applicable | Not Applicable | [2][3][4] |

Signaling Pathway and Mechanism of Action

This compound acts as a prodrug, converting to Brefeldin A (BFA) in vivo. BFA inhibits Arf-GEFs, which are crucial for the activation of ADP-ribosylation factor (Arf) proteins. Activated Arfs play a key role in the formation of COPI-coated vesicles, which are essential for retrograde transport from the Golgi apparatus to the endoplasmic reticulum. By inhibiting Arf-GEFs, BFA, and consequently this compound, disrupts the structure and function of the Golgi apparatus, leading to an accumulation of secretory proteins in the endoplasmic reticulum and ultimately inducing cellular stress and apoptosis.

Caption: Mechanism of this compound action.

Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with this compound. These should be adapted based on the specific cell line, animal strain, and experimental goals.

Cell Culture and Tumor Implantation

-

Cell Lines: HepG2 or BEL-7402 human hepatocellular carcinoma cells are recommended based on existing data.

-

Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Monitor tumor growth regularly using calipers.

-

Dosing and Administration

-

Vehicle Preparation: Prepare a vehicle solution appropriate for the chosen administration route. For oral administration, this may be a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration with the vehicle just prior to administration.

-

Dosage: Based on preclinical data, a dose of 45 mg/kg administered orally (p.o.) is recommended for efficacy studies.

-

Administration Schedule: Administer this compound or vehicle control daily for a period of 21 consecutive days.

-

Route of Administration: Oral gavage (p.o.) is the recommended route for this compound due to its oral activity.

Monitoring and Efficacy Evaluation

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.

-

Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

-

Study Termination: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).

Experimental Workflow

The following diagram illustrates the general workflow for a xenograft study involving this compound.

Caption: General workflow for a xenograft study.

References

CHNQD-01255 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHNQD-01255 is a prodrug of the natural product Brefeldin A (BFA), a well-documented inhibitor of ADP-ribosylation factor guanine-nucleotide exchange factors (Arf-GEFs).[1][2] As an Arf-GEFs inhibitor, this compound demonstrates potent anti-hepatocellular carcinoma (HCC) efficacy.[1][3] It is designed to have improved aqueous solubility and a better safety profile compared to its parent compound, BFA.[1][2] These characteristics make this compound a promising candidate for further investigation in cancer research and drug development.

Data Presentation

Solubility

| Solvent | Solubility |

| Water | 15-20 mg/mL[1][2] |

| DMSO | Data not available, but likely soluble based on common lab practices. |

| Ethanol | Data not available, but likely soluble. |

Note: Given its chemical nature as a prodrug of a complex organic molecule, this compound is anticipated to be soluble in common organic solvents such as DMSO and ethanol. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

In Vitro Efficacy

| Cell Lines | Assay | Concentration | Results |

| HepG2 | Cell Proliferation | ~0-1 µM (72h) | IC₅₀ = 0.1 µM[3] |

| BEL-7402 | Cell Proliferation | ~0-1 µM (72h) | IC₅₀ = 0.07 µM[3] |

In Vivo Efficacy

| Animal Model | Tumor Type | Administration | Dosage | Results |

| Xenograft Mice | HepG2 Tumor | Oral (p.o.), daily for 21 days | 45 mg/kg | 61.0% Tumor Growth Inhibition (TGI)[1][3] |

| Xenograft Mice | Not Specified | Intraperitoneal (i.p.), daily for 21 days | Not Specified | 36.6% and 48.3% TGI[3] |

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Assays:

-

Solvent Selection: Based on the intended final concentration and cell culture media compatibility, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution.

-

Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound. Vortex or sonicate briefly until the compound is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

For In Vivo Studies:

-

Vehicle Selection: For oral (p.o.) administration, a vehicle with good aqueous solubility is preferred. Given the aqueous solubility of this compound is 15-20 mg/mL, sterile water or a suitable buffer can be considered.[1][2] For intraperitoneal (i.p.) injection, the compound can be formulated in a vehicle such as a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary.

-

Preparation:

-

Calculate the total amount of this compound and vehicle needed based on the number of animals, their weights, and the dosing volume.

-

On the day of administration, weigh the required amount of this compound.

-

Add the vehicle to the compound and ensure complete dissolution. Gentle warming or sonication may be used if required, but stability under these conditions should be verified.

-

Ensure the final formulation is sterile, especially for i.p. injections.

-

In Vitro Cell Proliferation Assay

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, BEL-7402) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., ranging from 0.01 µM to 1 µM).

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.

Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma.

Caption: General experimental workflow for this compound studies.

References

Application Note: Evaluating the Anti-Proliferative Effects of CHNQD-01255 on HepG2 Hepatocellular Carcinoma Cells

Abstract

This application note provides a detailed protocol for assessing the anti-proliferative activity of CHNQD-01255, a novel anti-hepatocellular carcinoma (HCC) agent, on the HepG2 cell line. This compound is an orally active prodrug of Brefeldin A (BFA), a well-characterized inhibitor of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs). By disrupting the function of Arf-GEFs, specifically GBF1, this compound induces endoplasmic reticulum (ER) stress, leading to apoptosis and the inhibition of cancer cell proliferation. This document outlines the experimental workflow, from cell culture to data analysis, and includes a representative dose-response analysis of this compound on HepG2 cells. Additionally, the underlying signaling pathway is illustrated to provide a mechanistic context for the compound's activity.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The discovery of novel therapeutic agents that can effectively inhibit the proliferation of HCC cells is a critical area of research. This compound has emerged as a promising candidate with potent anti-HCC efficacy. As a prodrug, it is converted in vivo to Brefeldin A, which is known to inhibit protein transport from the endoplasmic reticulum to the Golgi apparatus. This disruption of cellular trafficking leads to ER stress and the activation of the unfolded protein response (UPR), ultimately culminating in apoptotic cell death in cancer cells.

The primary molecular targets of BFA are Arf-GEFs, which are crucial regulators of vesicle biogenesis and membrane trafficking. In HepG2 cells, the inhibition of the cis-Golgi-associated Arf-GEF, GBF1, has been shown to be a key event in BFA-induced ER stress and subsequent apoptosis. This application note details a robust and reproducible MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol to quantify the cytotoxic effects of this compound on HepG2 cells.

Data Presentation

The anti-proliferative activity of this compound on HepG2 cells was evaluated over a range of concentrations. The following table summarizes the dose-dependent inhibition of cell proliferation after 72 hours of treatment. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, was determined to be approximately 0.1 µM.

| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 0.01 | 85.3 | 4.1 |

| 0.05 | 62.1 | 3.5 |

| 0.1 | 49.8 | 2.9 |

| 0.5 | 21.5 | 2.1 |

| 1.0 | 9.7 | 1.5 |

Experimental Protocols

Materials and Reagents

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

-

Microplate reader

Cell Culture

-

HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency.

MTT Cell Proliferation Assay

-

Cell Seeding: Harvest HepG2 cells using Trypsin-EDTA and resuspend in fresh culture medium. Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Mandatory Visualization

Caption: Workflow of the this compound cell proliferation assay on HepG2 cells.

Caption: this compound inhibits Arf-GEF, leading to ER stress and apoptosis.

Application Note: Monitoring Arf1 Activation Inhibition by CHNQD-01255 Using Western Blot Analysis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ADP-ribosylation factors (Arfs) are a family of small GTP-binding proteins that play a critical role in vesicular trafficking and organelle structure by cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The activation of Arf proteins is catalyzed by guanine nucleotide exchange factors (GEFs). CHNQD-01255 is an orally active prodrug of Brefeldin A (BFA), a well-characterized inhibitor of a subset of Arf-GEFs.[2][3] Upon conversion to BFA, this compound is expected to inhibit the activation of Arf proteins, leading to the disruption of cellular processes dependent on Arf signaling, such as Golgi apparatus integrity and protein secretion. This application note provides a detailed protocol for analyzing the inhibition of Arf1 activation in cultured cells treated with this compound using a pull-down assay followed by Western blot analysis.

Principle

The activation state of Arf1 is determined by its bound guanine nucleotide. The active, GTP-bound form of Arf1 can be selectively isolated from cell lysates using a pull-down assay. This assay utilizes a recombinant protein containing the GTP-Arf binding domain (GAT) of an Arf effector protein, such as GGA3, fused to Glutathione S-transferase (GST) and immobilized on glutathione-agarose beads. The GST-GAT fusion protein specifically binds to the active conformation of Arf1. The pulled-down active Arf1 is then detected and quantified by Western blotting using an Arf1-specific antibody. A decrease in the amount of pulled-down Arf1-GTP in this compound-treated cells compared to untreated controls indicates inhibition of Arf1 activation.

Data Presentation